3-(4-ethoxyphenyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-(4-ethoxyphenyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is an organic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes ethoxy and ethyl substituents on the phenyl rings, and a carboxylic acid group
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-component reactions. One common method involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles in the presence of a catalyst such as pyridine-2-carboxylic acid. This green synthesis approach is efficient and yields the desired product in high purity . Industrial production methods may involve similar multi-component reactions but optimized for large-scale synthesis.
Chemical Reactions Analysis
3-(4-ethoxyphenyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Hydrolysis: The ester or amide derivatives can be hydrolyzed back to the carboxylic acid form using acidic or basic conditions.
Scientific Research Applications
3-(4-ethoxyphenyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving kinase inhibition.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
3-(4-ethoxyphenyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
Pyrazolo[3,4-b]quinolinones: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyridine-4-boronic acid pinacol ester: This compound is used in the synthesis of various organic molecules and has different reactivity and applications compared to this compound.
Properties
Molecular Formula |
C23H21N3O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-6-(4-ethylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C23H21N3O3/c1-3-14-5-7-15(8-6-14)19-13-18(23(27)28)20-21(25-26-22(20)24-19)16-9-11-17(12-10-16)29-4-2/h5-13H,3-4H2,1-2H3,(H,27,28)(H,24,25,26) |
InChI Key |
WOOJKHUXGNFDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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